2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine
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Overview
Description
2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine typically involves multiple steps. One common method includes the reaction of 4-bromobenzyl bromide with a triazole derivative in the presence of a base such as potassium carbonate in N,N-dimethylformamide (DMF). The reaction is usually carried out at room temperature for several hours, followed by the addition of water to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols can replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological activities. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-((4-Fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine
- 4-(5-((4-Bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine
Uniqueness
2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
618427-44-4 |
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Molecular Formula |
C15H14BrN5S |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
2-[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyrazine |
InChI |
InChI=1S/C15H14BrN5S/c1-2-21-14(13-9-17-7-8-18-13)19-20-15(21)22-10-11-3-5-12(16)6-4-11/h3-9H,2,10H2,1H3 |
InChI Key |
NQROAQJJFSIVJN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=NC=CN=C3 |
Origin of Product |
United States |
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